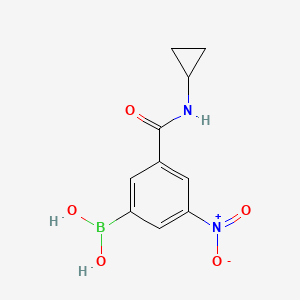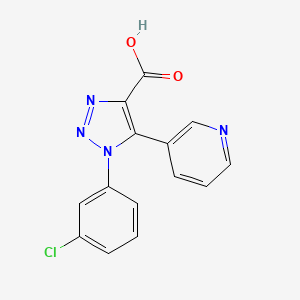![molecular formula C14H22ClNO B1451506 3-[(Phenethyloxy)methyl]piperidine hydrochloride CAS No. 1093653-12-3](/img/structure/B1451506.png)
3-[(Phenethyloxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
3-[(Phenethyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21NO•HCl . It has a molecular weight of 255.79 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for 3-[(Phenethyloxy)methyl]piperidine hydrochloride is 1S/C14H21NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-3,5-6,14-15H,4,7-12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(Phenethyloxy)methyl]piperidine hydrochloride include a molecular weight of 255.79 and a molecular formula of C14H21NO•HCl .Wissenschaftliche Forschungsanwendungen
Thermogenic Effects
The compound chemically related to 3-[(Phenethyloxy)methyl]piperidine hydrochloride, PM 170, demonstrated significant thermogenic effects in normal rats. It was observed to increase energy expenditure by elevating resting oxygen consumption and stimulating mitochondrial oxygen consumption. This disruption of oxidative phosphorylation is thought to be a partial explanation for the compound's effect on resting metabolic rate (Massicot et al., 1985).
Opiate Receptor Binding
A series of compounds including 3-methyl-3-(m-hydroxyphenyl)piperidines with N-substituent variations were synthesized and evaluated for their opiate receptor binding properties. The compounds demonstrated high selectivity and moderate affinity to mu-receptors, with a notable difference in activities between enantiomers. The (-) enantiomers exhibited pure agonist properties, while the (+) enantiomers showed both agonist and antagonist activities (Cheng et al., 1986).
Dopamine D4 Receptor Affinity
4-Heterocyclylpiperidines were identified as selective high-affinity ligands at the human dopamine D4 receptor. Compounds with a phenethyl group on the basic nitrogen and modifications in the aromatic heterocycle showed improved affinities and selectivity over D2 receptors. The importance of conformation around the bond joining the aromatic heterocycle to the piperidine for D4 affinity was emphasized (Rowley et al., 1997).
Opioid Receptor Antagonist Properties
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were studied for their opioid receptor antagonist properties. The presence of both 3- and 4-methyl substituents contributed significantly to the antagonist potency, providing insights into the contribution of these groups to the pure antagonist properties of the compounds (Kormos et al., 2014).
Antidepressant Activity
The 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were synthesized and evaluated for their potential as antidepressant agents. The compounds demonstrated comparable biological activity to the antidepressant drug viloxazine (Balsamo et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-phenylethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-3,5-6,14-15H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXOUPSMEPPJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185299-23-3 | |
| Record name | Piperidine, 3-[(2-phenylethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Phenylethyl)phenyl]amine hydrochloride](/img/structure/B1451423.png)



![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)








![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)